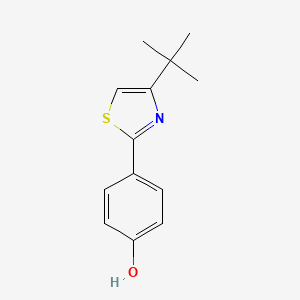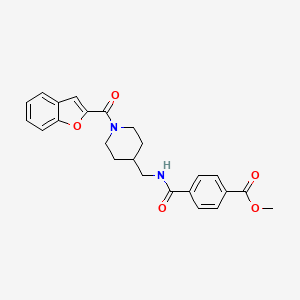![molecular formula C26H28N6O4 B2493355 8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1115960-12-7](/img/structure/B2493355.png)
8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including the formation of intermediates, cyclization, and functional group transformations. For example, compounds with similar structures have been synthesized through pathways involving hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, and condensation reactions. These processes require precise conditions and reagents to ensure the successful formation of the target compound (Ling Yu-tao, 2009).
Molecular Structure Analysis
Molecular structure analysis of such compounds is crucial for understanding their reactivity and biological activity. Structural characterization is typically achieved using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide detailed information about the molecular framework, functional groups, and electronic properties of the compound (Zhang Sheng-ju, 2008).
Chemical Reactions and Properties
Compounds within this chemical class can undergo various chemical reactions, including nucleophilic substitutions, ring closures, and rearrangements, leading to the formation of new derivatives with potential biological activities. The reactivity can be influenced by the presence of functional groups, such as piperazine or triazolo rings, which can interact with reagents or substrates in the reaction medium (Gunduz et al., 2018).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with the triazole and piperazine motifs have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) explored the antimicrobial properties of novel 1,2,4-triazole derivatives, which showed good or moderate activities against various microorganisms. Such studies indicate that molecules featuring triazole rings can serve as potential antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Orthogonal Protection Strategy for Piperazines
Research by Clark and Elbaum (2007) on synthesizing 2-substituted piperazines via orthogonal protection strategies highlights the utility of piperazine units in drug development. Such strategies enable the creation of diverse piperazine-based compounds that may be further functionalized or incorporated into larger, biologically active molecules (Clark & Elbaum, 2007).
Anticancer and Antioxidant Activities
The synthesis of novel pyrazolopyranopyrimidinones and their expected chemical and pharmacological activities, including antioxidant and anticancer activities, have been investigated by Mahmoud et al. (2017). This suggests that triazolopyrazine derivatives could have significant biological activities, warranting further research into their potential therapeutic applications (Mahmoud, El-Bordany, & Elsayed, 2017).
Synthesis and Evaluation of Triazolo[4,3-a]pyrazines
Zhou et al. (2014) developed a triazolopyrazine derivative for mapping cerebral adenosine A2A receptors with PET, indicating the potential of triazolopyrazines in neuroimaging and the study of neurological disorders. This work demonstrates the applicability of such compounds in developing diagnostic tools and possibly therapeutic agents targeting the central nervous system (Zhou et al., 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic pathway . This pathway is involved in various cognitive functions, and its disruption is associated with neurodegenerative diseases like Alzheimer’s . The increase in acetylcholine levels due to the inhibition of these enzymes can alleviate the symptoms of these diseases .
Result of Action
The inhibition of AChE and BChE results in increased acetylcholine levels, enhancing cholinergic transmission . This can lead to improved cognitive functions, making the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s .
properties
IUPAC Name |
8-(2,3-dimethylphenoxy)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O4/c1-18-5-4-6-22(19(18)2)36-25-24-28-32(26(34)31(24)12-11-27-25)17-23(33)30-15-13-29(14-16-30)20-7-9-21(35-3)10-8-20/h4-12H,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTXQPVWAKPABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2493274.png)
![8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one](/img/structure/B2493276.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-fluorobenzenesulfonamide](/img/structure/B2493279.png)
![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)
![7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one](/img/structure/B2493284.png)
![3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2493287.png)
![1,3,7-Trimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2493288.png)

![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2493290.png)
![5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2493292.png)

![[(2-Cyanoethyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2493295.png)